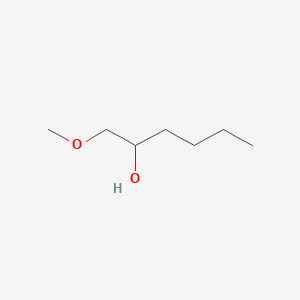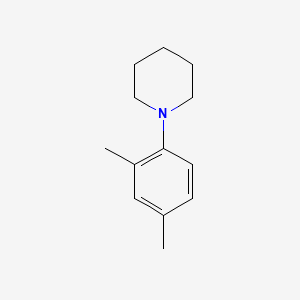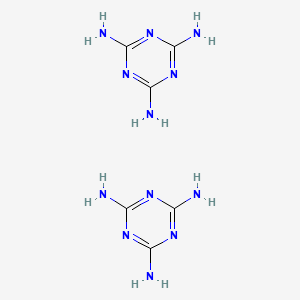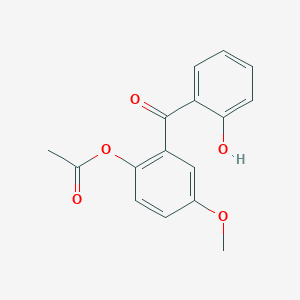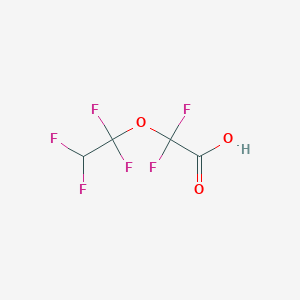
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum fluoride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes and scientific research .
Applications De Recherche Scientifique
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its stability in various environments.
Medicine: Investigated for its potential use in drug development and delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism of action of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal biological processes, making the compound useful in various applications. The pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid
- Perfluoro(2-methoxyethoxy)acetic acid
- Perfluoro(2-propoxyethoxy)acetic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Propriétés
Numéro CAS |
81233-13-8 |
|---|---|
Formule moléculaire |
C4H2F6O3 |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(6)3(7,8)13-4(9,10)2(11)12/h1H,(H,11,12) |
Clé InChI |
CJHJBBZBFQBREN-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(C(=O)O)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


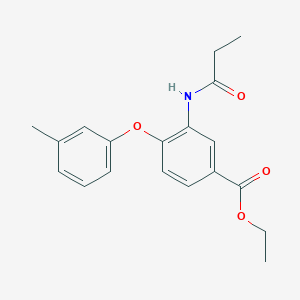
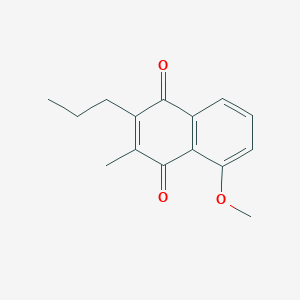
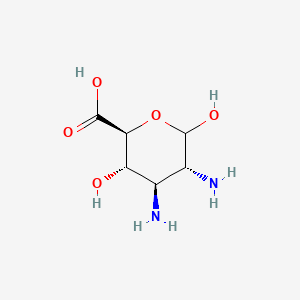
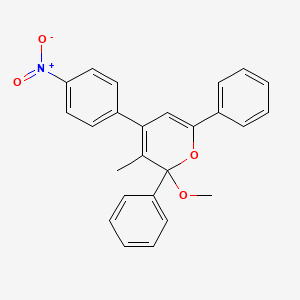

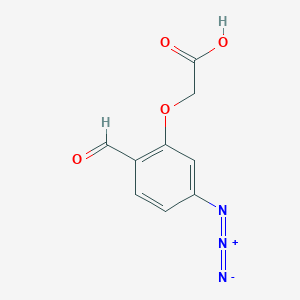
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)

